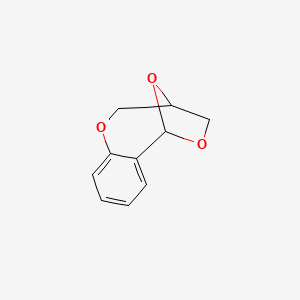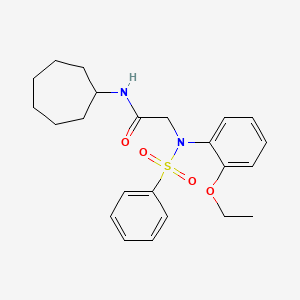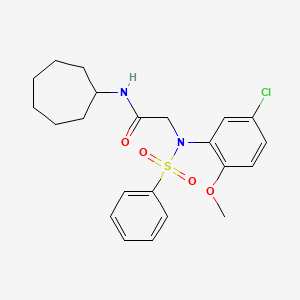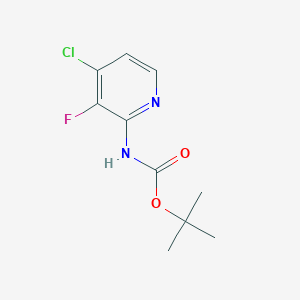![molecular formula C21H26O10 B12460237 5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-O-Glucosylhamaudol involves several key steps. One of the notable methods includes the Ca(OH)₂-catalyzed regioselective construction of a 6/6/6 tricyclic skeleton through an aldol reaction/annulation of phenolic enolate with 3-methyl-2-butenal . The construction of chiral centers at the 3’ position is achieved using Jacobsen’s asymmetric epoxidation reaction . This method provides a concise and rapid approach to synthesize sec-O-Glucosylhamaudol in a linear 8-step process with a 15% overall yield .
Industrial Production Methods
Industrial production methods for sec-O-Glucosylhamaudol are not extensively documented. the extraction from natural sources, such as the roots of Saposhnikovia divaricata, remains a primary method . The process involves crushing the roots, followed by extraction using solvents like ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
Sec-O-Glucosylhamaudol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions include various derivatives of sec-O-Glucosylhamaudol, which retain the core structure but exhibit different functional groups .
Scientific Research Applications
Sec-O-Glucosylhamaudol has a wide range of scientific research applications:
Mechanism of Action
Sec-O-Glucosylhamaudol exerts its effects primarily through the modulation of the μ-opioid receptor and the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) signaling . It also inhibits the activation of NF-κB and MAPKs pathways, which are crucial in the inflammatory response . The compound’s anti-inflammatory and analgesic effects are attributed to these molecular interactions .
Comparison with Similar Compounds
Sec-O-Glucosylhamaudol is unique due to its specific structure and biological activities. Similar compounds include:
Prim-O-glucosylcimifugin: Another chromone derivative with anti-inflammatory properties.
Cimifugin: Known for its anti-inflammatory and analgesic effects.
11-Hydroxy-sec-O-glucosylhamaudol: A derivative with additional hydroxyl groups, enhancing its antioxidant activity.
These compounds share similar biological activities but differ in their specific molecular structures and the extent of their effects .
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-hydroxy-2,2,8-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3 |
InChI Key |
QVUPQEXKTXSMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12460166.png)
![2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12460171.png)
![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![2-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B12460178.png)
![4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide](/img/structure/B12460187.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12460199.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460211.png)

![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)
![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)

